molecular formula C14H20ClNO B5289393 [(2E)-3-Phenyl-2-propen-1-yl](tetrahydro-2-furanylmethyl)amine hydrochloride

[(2E)-3-Phenyl-2-propen-1-yl](tetrahydro-2-furanylmethyl)amine hydrochloride

Cat. No.: B5289393
M. Wt: 253.77 g/mol
InChI Key: CAWHDSYGPPQXOF-ZFXMFRGYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-3-Phenyl-2-propen-1-ylamine hydrochloride (CAS: N/A; molecular formula: C₁₅H₂₀ClNO) is a substituted phenylethylamine derivative characterized by a conjugated propenyl group and a tetrahydrofurfurylmethyl moiety. The compound’s structural features include:

  • Functional Groups: The tetrahydrofurfurylmethyl group introduces hydrophilicity, while the aromatic phenyl ring enhances lipophilicity, balancing pharmacokinetic properties .

Properties

IUPAC Name

(E)-N-(oxolan-2-ylmethyl)-3-phenylprop-2-en-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO.ClH/c1-2-6-13(7-3-1)8-4-10-15-12-14-9-5-11-16-14;/h1-4,6-8,14-15H,5,9-12H2;1H/b8-4+;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAWHDSYGPPQXOF-ZFXMFRGYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNCC=CC2=CC=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(OC1)CNC/C=C/C2=CC=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

38 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24809204
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-Phenyl-2-propen-1-ylamine hydrochloride typically involves the reaction of a phenylpropenylamine derivative with a tetrahydrofuran derivative under specific conditions. The reaction may require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-Phenyl-2-propen-1-ylamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

The reactions mentioned above may require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may need acidic or basic conditions, while reduction reactions often require an inert atmosphere to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation of the phenyl group may yield phenolic compounds, while reduction of the propenyl group could result in saturated amines.

Scientific Research Applications

(2E)-3-Phenyl-2-propen-1-ylamine hydrochloride has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

    Biology: The compound may be studied for its potential biological activity, including its effects on cellular processes and interactions with biomolecules.

    Medicine: Research may explore its potential therapeutic applications, such as its use in drug development for treating various diseases.

    Industry: The compound could be used in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of (2E)-3-Phenyl-2-propen-1-ylamine hydrochloride involves its interaction with specific molecular targets and pathways. This could include binding to receptors, enzymes, or other biomolecules, leading to changes in cellular function or signaling pathways. The exact mechanism may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Features
(2E)-3-Phenyl-2-propen-1-ylamine HCl C₁₅H₂₀ClNO 265.78 Tetrahydrofurfurylmethyl, phenyl Enhanced solubility via furan ring
(2E)-3-(4-Methoxyphenyl)prop-2-en-1-ylamine HCl C₁₃H₂₀ClNO 241.76 4-Methoxyphenyl, propyl Increased electron density (methoxy group)
(2E)-3-(2-Methoxyphenyl)prop-2-en-1-ylamine HCl C₁₄H₂₂ClNO 255.78 2-Methoxyphenyl, isobutyl Steric hindrance from ortho-substituent
2-Phenyl-3-(trimethylsilyl)propan-1-aminium HCl C₁₂H₂₂ClNSi 267.85 Trimethylsilyl, phenyl Silicon-enhanced thermal stability

Key Observations :

  • Solubility : The tetrahydrofurfuryl group in the target compound improves aqueous solubility compared to purely alkyl-substituted analogues (e.g., propyl or isobutyl derivatives) .
  • Steric Factors : Ortho-substituents (e.g., 2-methoxyphenyl) introduce steric constraints, reducing rotational freedom and affecting conformational stability .

Metabolic and Toxicological Comparisons

Compounds with tetrahydrofurfuryl groups (e.g., tetrahydrofurfuryl acrylate) share a common metabolite, tetrahydrofurfuryl alcohol (CAS 97-99-4), which is associated with moderate hepatotoxicity . This contrasts with silylated analogues (e.g., trimethylsilyl derivatives), which exhibit slower metabolic degradation due to silicon’s resistance to enzymatic hydrolysis .

Biological Activity

(2E)-3-Phenyl-2-propen-1-ylamine hydrochloride, also known by its CAS number 1052514-32-5, is a compound with potential biological activity that has garnered interest in medicinal chemistry. This article delves into its biological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of (2E)-3-Phenyl-2-propen-1-ylamine hydrochloride is C₁₄H₁₉ClN₁O, with a molecular weight of 217.31 g/mol. The compound features a phenyl group attached to a propenyl moiety, linked to a tetrahydrofuran derivative, which may influence its biological interactions.

PropertyValue
Molecular FormulaC₁₄H₁₉ClN₁O
Molecular Weight217.31 g/mol
CAS Number1052514-32-5
Melting PointNot specified
DensityNot specified

Research indicates that compounds similar to (2E)-3-Phenyl-2-propen-1-ylamine hydrochloride may act as allosteric modulators of specific receptors, such as the free fatty acid receptor 3 (FFA3). This receptor is implicated in metabolic regulation and inflammation, making it a target for therapeutic interventions in conditions like diabetes and obesity .

Structure-Activity Relationships (SAR)

Studies on SAR have shown that small modifications in the chemical structure can significantly impact the potency and efficacy of related compounds. For instance, variations in substituents on the phenyl ring can enhance or diminish receptor binding affinity and biological activity. In particular, derivatives that maintain a balance between hydrophobic and polar characteristics tend to exhibit better pharmacological profiles .

Case Studies and Research Findings

  • DPP-4 Inhibition : A study on similar phenyl derivatives demonstrated that certain compounds effectively inhibited Dipeptidyl Peptidase IV (DPP-4), an enzyme linked to glucose metabolism. Compounds with structural similarities to (2E)-3-Phenyl-2-propen-1-ylamine hydrochloride showed promising results, achieving over 80% inhibition at doses comparable to established drugs like omarigliptin .
  • Anti-inflammatory Effects : Research has suggested that activation of FFA3 can lead to anti-inflammatory effects, which may be beneficial in treating conditions such as asthma and metabolic syndrome. Compounds targeting this receptor have shown potential in modulating immune responses and reducing inflammation in preclinical models .

Q & A

Basic: What are the common synthetic routes for (2E)-3-Phenyl-2-propen-1-ylamine hydrochloride, and how are reaction conditions optimized?

Methodological Answer:
Synthesis typically involves:

Alkylation : Reacting tetrahydrofurfurylamine with (2E)-3-phenyl-2-propen-1-yl chloride under controlled pH (8–9) and temperature (0–5°C) to minimize side reactions like hydrolysis .

Salt Formation : Treating the free base with HCl in anhydrous ethanol to precipitate the hydrochloride salt, ensuring high purity (>95%) via recrystallization .

Optimization : Reaction yield depends on solvent choice (e.g., THF vs. DCM), stoichiometric ratios (1:1.2 amine:alkylating agent), and inert atmosphere (N₂/Ar) to prevent oxidation .

Basic: How is the stereochemical configuration (E/Z) of the propenyl group confirmed experimentally?

Methodological Answer:

NMR Spectroscopy : The coupling constant (J) between H₂ and H₃ in the propenyl group. For the (2E)-isomer, J ≈ 12–16 Hz (trans configuration), whereas (2Z) exhibits J ≈ 6–10 Hz (cis) .

X-Ray Crystallography : Resolve absolute configuration using single-crystal diffraction. Software like SHELX or OLEX2 refines the structure, with R-factor < 0.05 indicating high accuracy .

Advanced: What computational methods predict the compound’s electronic properties and reactivity?

Methodological Answer:

Density Functional Theory (DFT) : Calculate HOMO/LUMO energies and Fukui indices to identify nucleophilic/electrophilic sites. Becke’s three-parameter hybrid functional (B3LYP) provides reliable thermochemical data (e.g., atomization energy deviations <3 kcal/mol) .

Molecular Dynamics (MD) : Simulate solvent interactions to assess solubility. Polar solvents (e.g., water, methanol) show higher stabilization due to the hydrochloride salt’s ionic character .

Advanced: How can researchers resolve contradictions in spectral data (e.g., NMR vs. MS)?

Methodological Answer:

Cross-Validation : Compare NMR (¹H, ¹³C) with high-resolution mass spectrometry (HRMS). For example, a mismatch in molecular ion ([M+H]⁺) suggests impurities or salt dissociation .

Crystallographic Refinement : Use SHELXL to reconcile discrepancies between experimental and calculated diffraction patterns. Adjust occupancy factors for disordered atoms .

Basic: What analytical techniques validate purity and structural integrity?

Methodological Answer:

HPLC-DAD : Purity >98% confirmed via reverse-phase chromatography (C18 column, 0.1% TFA in acetonitrile/water).

Elemental Analysis : Match experimental C/H/N ratios (±0.3%) with theoretical values .

Thermogravimetric Analysis (TGA) : Verify thermal stability (decomposition >200°C) and hygroscopicity .

Advanced: What strategies optimize the compound’s solubility and stability in biological assays?

Methodological Answer:

Co-Solvent Systems : Use DMSO/PBS (10:90 v/v) to enhance aqueous solubility while maintaining stability .

Lyophilization : Convert to a free base and reconstitute in acidic buffer (pH 4–5) to prevent degradation .

Accelerated Stability Studies : Monitor degradation at 40°C/75% RH for 4 weeks; LC-MS identifies hydrolyzed byproducts (e.g., tetrahydrofurfurylamine) .

Advanced: How does stereochemical purity impact pharmacological activity, and how is it controlled during synthesis?

Methodological Answer:

Chiral Chromatography : Separate enantiomers using Chiralpak AD-H columns (hexane:isopropanol, 90:10).

Pharmacological Assays : Compare IC₅₀ values of enantiomers against target receptors (e.g., serotonin transporters). Even minor stereochemical impurities (<2%) can reduce efficacy by 10-fold .

Advanced: What mechanistic insights explain the compound’s degradation under oxidative conditions?

Methodological Answer:

LC-MS Analysis : Identify oxidation products (e.g., epoxides or carbonyl derivatives) formed via radical intermediates.

Kinetic Studies : Use Arrhenius plots to determine activation energy (Eₐ). For example, Eₐ ≈ 50 kJ/mol suggests autoxidation pathways .

Basic: How is the compound’s logP (lipophilicity) determined experimentally?

Methodological Answer:

Shake-Flask Method : Partition between octanol and water (pH 7.4). Measure concentrations via UV-Vis spectroscopy (λmax ≈ 260 nm).

Computational Estimation : Software like ACD/Labs predicts logP ≈ 2.5, correlating with moderate blood-brain barrier permeability .

Advanced: What experimental designs minimize batch-to-batch variability in scaled-up synthesis?

Methodological Answer:

Design of Experiments (DoE) : Optimize parameters (temperature, stirring rate) using response surface methodology (RSM).

Process Analytical Technology (PAT) : In-line FTIR monitors reaction progress, reducing impurities to <0.5% .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.